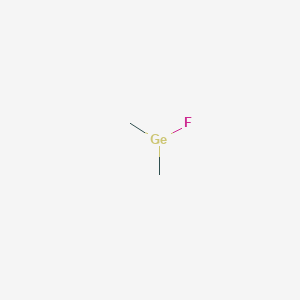
Fluorodimethyl-germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoro(dimethyl)germane is an organogermanium compound with the molecular formula C2H7FG It is a derivative of germane, where two hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluoro(dimethyl)germane can be synthesized through several methods. One common approach involves the reaction of dimethylgermanium dichloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically requires an inert atmosphere to prevent unwanted side reactions and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of fluoro(dimethyl)germane may involve the use of specialized equipment to handle the reactive fluorinating agents and to maintain the required reaction conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Fluoro(dimethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form simpler germanium-containing compounds.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and other oxidized species.
Reduction: Simpler organogermanium compounds.
Substitution: Various substituted organogermanium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Fluoro(dimethyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: Research is ongoing to explore its potential biological activity and its effects on cellular processes.
Medicine: There is interest in its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: It is used in the semiconductor industry for the deposition of germanium-containing thin films and in the production of specialized materials with unique properties.
Mécanisme D'action
The mechanism by which fluoro(dimethyl)germane exerts its effects involves its interaction with various molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The presence of the germanium atom allows for unique coordination chemistry and the formation of stable complexes with other molecules.
Comparaison Avec Des Composés Similaires
Dimethylgermane (C2H8Ge): Lacks the fluorine atom, resulting in different reactivity and properties.
Fluorogermane (GeH3F): Contains a fluorine atom but lacks the methyl groups, leading to different chemical behavior.
Trimethylgermane (C3H9Ge): Contains three methyl groups and no fluorine, resulting in different physical and chemical properties.
Uniqueness: Fluoro(dimethyl)germane is unique due to the presence of both fluorine and methyl groups, which impart distinct reactivity and properties compared to other organogermanium compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C2H6FGe |
|---|---|
Poids moléculaire |
121.70 g/mol |
InChI |
InChI=1S/C2H6FGe/c1-4(2)3/h1-2H3 |
Clé InChI |
LXRSEKYTLGGYFW-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
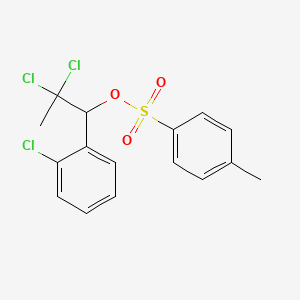
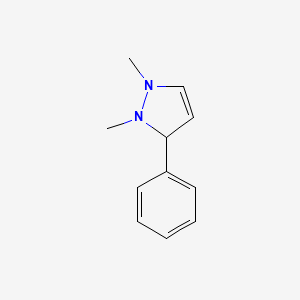

![4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14683041.png)
![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
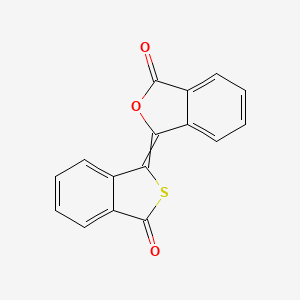
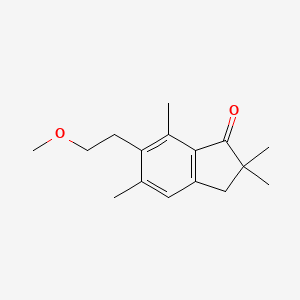

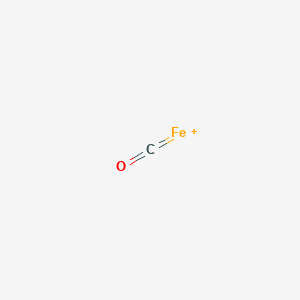
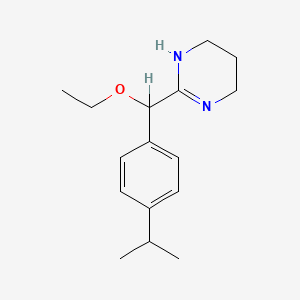
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
